
2,3-Dichloro-4-(2-ethyl-6-methylanilino)-4-oxobut-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-4-(2-ethyl-6-methylanilino)-4-oxobut-2-enoic acid is an organic compound with a complex structure, characterized by the presence of multiple functional groups including chloro, ethyl, methyl, and anilino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4-(2-ethyl-6-methylanilino)-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One common method includes the chlorination of a precursor compound followed by the introduction of the anilino group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to optimize the production process.
化学反応の分析
Types of Reactions
2,3-Dichloro-4-(2-ethyl-6-methylanilino)-4-oxobut-2-enoic acid can undergo various types of chemical reactions including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chloro groups with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2,3-Dichloro-4-(2-ethyl-6-methylanilino)-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which 2,3-Dichloro-4-(2-ethyl-6-methylanilino)-4-oxobut-2-enoic acid exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and leading to the desired biological effects.
類似化合物との比較
Similar Compounds
Similar compounds include other chlorinated anilino acids and derivatives with varying substituents on the aromatic ring.
Uniqueness
What sets 2,3-Dichloro-4-(2-ethyl-6-methylanilino)-4-oxobut-2-enoic acid apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C13H13Cl2NO3 |
|---|---|
分子量 |
302.15 g/mol |
IUPAC名 |
(E)-2,3-dichloro-4-(2-ethyl-6-methylanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C13H13Cl2NO3/c1-3-8-6-4-5-7(2)11(8)16-12(17)9(14)10(15)13(18)19/h4-6H,3H2,1-2H3,(H,16,17)(H,18,19)/b10-9+ |
InChIキー |
CEJAFXRNLBHTRO-MDZDMXLPSA-N |
異性体SMILES |
CCC1=CC=CC(=C1NC(=O)/C(=C(/C(=O)O)\Cl)/Cl)C |
正規SMILES |
CCC1=CC=CC(=C1NC(=O)C(=C(C(=O)O)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



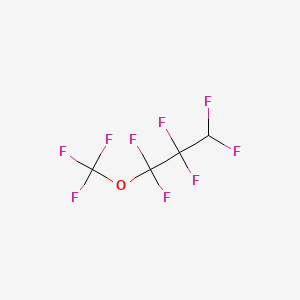

![Di[hexafluoroisopropyl]terephthalate](/img/structure/B12084308.png)
![1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine](/img/structure/B12084310.png)
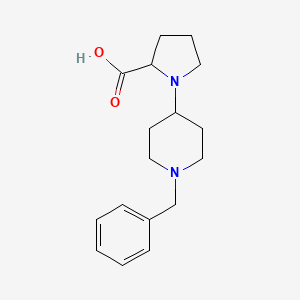
![8-Hydroxy-7-methyl-1,2,3,4-tetrahydro-5H-chromeno[3,4-c]pyridin-5-one](/img/structure/B12084321.png)


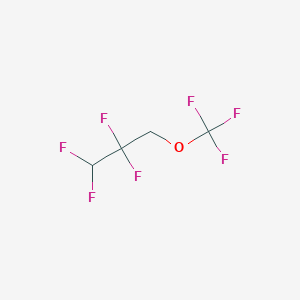
![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline](/img/structure/B12084347.png)
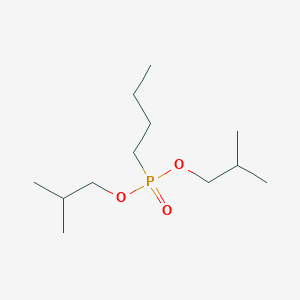
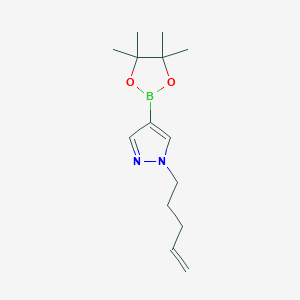
![2-Chloro-3-[({[(2,3-dichlorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B12084371.png)
